l-Carvyl acetate

Description

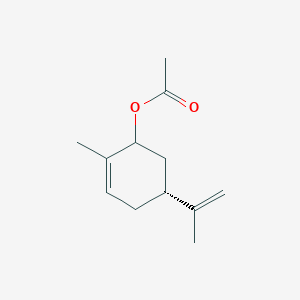

Structure

3D Structure

Properties

CAS No. |

913815-70-0 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |

InChI |

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12?/m1/s1 |

InChI Key |

YTHRBOFHFYZBRJ-JHJMLUEUSA-N |

Isomeric SMILES |

CC1=CC[C@H](CC1OC(=O)C)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1OC(=O)C)C(=C)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of L Carvyl Acetate

Distribution of l-Carvyl Acetate (B1210297) Across Plant Species

The occurrence of l-Carvyl acetate has been confirmed in numerous plant families, most notably in the Lamiaceae (mint family) and Asteraceae (aster family). Its presence contributes to the characteristic aroma and chemical profile of these plants' essential oils.

The essential oil of spearmint (Mentha spicata L.) is well-known for being rich in carvone (B1668592). However, l-Carvyl acetate is also present, typically as a minor component. Studies analyzing the composition of spearmint oil have identified both cis- and trans-isomers of carvyl acetate. The concentration of these compounds can fluctuate depending on the specific cultivar, geographical origin, and harvesting time. For instance, one analysis of M. spicata from a North-West Himalayan region identified cis-Carvyl acetate at a concentration of 0.14%. mdpi.com Another study found cis-Carvyl acetate at 1.2% of the total oil. nih.gov A seasonal study of M. spicata in Palestine detected trans-Carvyl acetate, with concentrations varying throughout the year. nih.gov

Table 1: l-Carvyl Acetate Content in Mentha spicata Essential Oil

| Isomer | Concentration (%) | Region/Study |

|---|---|---|

| cis-Carvyl acetate | 1.2 | Uttarakhand, India nih.gov |

| cis-Carvyl acetate | 0.14 | N.W. Himalaya, India mdpi.com |

Mentha longifolia L., or wild mint, is a species known for its extreme chemical diversity, resulting in numerous distinct chemotypes. While many chemotypes are characterized by compounds like carvone, menthone, or piperitone (B146419) oxide, some have been found to contain significant amounts of l-Carvyl acetate. Research on M. longifolia from the Himalayan region has identified chemotypes where cis-carvyl acetate is a notable constituent, with concentrations ranging from 0.16% to as high as 6.43%. researchgate.net This variability underscores the importance of chemotyping when assessing the composition of essential oils from this species.

Table 2: cis-Carvyl Acetate in Himalayan Mentha longifolia L. Chemotypes

| Compound | Concentration Range (%) |

|---|

Calamintha officinalis Moench (now classified as Calamintha nepeta (L.) Savi), a perennial aromatic herb, produces an essential oil in which l-Carvyl acetate has been identified as a significant component. In a detailed analysis, cis-carvyl acetate was found to constitute 6.1% of the total essential oil, making it one of the more abundant constituents after carvone (38.7%). usda.govresearchgate.net This relatively high and consistent presence suggests it is a key contributor to the oil's characteristic fragrance and properties.

Table 3: Key Components of Calamintha officinalis Moench Essential Oil

| Compound | Concentration (%) |

|---|---|

| Carvone | 38.7 usda.govresearchgate.net |

| neo-Dihydrocarveol | 9.9 usda.gov |

| Dihydrocarveol acetate | 7.6 usda.gov |

| Dihydrocarveol | 6.9 usda.gov |

| 1,8-Cineole | 6.4 usda.gov |

| cis-Carvyl acetate | 6.1 usda.govresearchgate.net |

Torenia is a genus of flowering plants in the Linderniaceae family. Phytochemical investigations of extracts from Torenia sp. have led to the identification of l-Carvyl acetate as a constituent. In studies analyzing the chemical profile of these extracts, carvyl acetate was consistently identified as one of the major terpenoid compounds present. amtsibiu.rosemanticscholar.org It was noted as one of four compounds common to all tested herbal extracts, highlighting its stable presence within this genus. semanticscholar.org

Common tansy (Tanacetum vulgare L.) is an aromatic plant known for significant variation in its essential oil composition, largely dictated by genetic and environmental factors. usda.gov While the most common chemotypes are dominated by compounds like β-thujone, camphor, or trans-chrysanthenyl acetate, l-Carvyl acetate has also been detected in certain samples. For example, a study of T. vulgare from Estonia identified a chemotype containing 0.5% trans-Carvyl acetate. semanticscholar.org Another analysis of tansy from Romania also identified trans-Carvyl acetate as a notable compound. amtsibiu.ro

The chemical profile of tansy is highly sensitive to its growing conditions. Studies comparing plants from polluted industrial zones versus unpolluted green areas found significant differences in the essential oil composition, suggesting the plant's adaptability to environmental stress is reflected in its chemistry. This plasticity explains why l-Carvyl acetate may be present in some populations of T. vulgare but absent in others, as the plant alters its secondary metabolite production in response to its specific habitat. usda.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| l-Carvyl acetate |

| cis-Carvyl acetate |

| trans-Carvyl acetate |

| Carvone |

| neo-Dihydrocarveol |

| Dihydrocarveol acetate |

| Dihydrocarveol |

| 1,8-Cineole |

| Pulegone |

| Menthone |

| Piperitone oxide |

| β-Thujone |

| Camphor |

| trans-Chrysanthenyl acetate |

| Carvacrol |

| Carvacryl acetate |

l-Carvyl acetate is a naturally occurring monoterpenoid ester found in the essential oils of various aromatic plants. Its presence contributes to the characteristic aroma and flavor profiles of these species. The concentration and distribution of l-carvyl acetate exhibit significant chemodiversity, varying between different plant species and even within different chemotypes of the same species. It is frequently found alongside its precursors, l-carvone and l-carveol. Notable plant sources include species within the Lamiaceae (mint) and Apiaceae (carrot or parsley) families. For instance, it is a constituent of the essential oils of spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens). wur.nl The compound has also been identified in other plants such as Osmanthus fragrans and Santolina chamaecyparissus. nih.gov

Below is an interactive table detailing some of the known natural sources of l-Carvyl acetate.

| Plant Species | Common Name | Family | Primary Essential Oil Components |

|---|---|---|---|

| Mentha spicata | Spearmint | Lamiaceae | l-Carvone, Limonene (B3431351), l-Carvyl acetate |

| Carum carvi | Caraway | Apiaceae | l-Carvone, Limonene, l-Carveol, l-Carvyl acetate |

| Anethum graveolens | Dill | Apiaceae | l-Carvone, Limonene, l-Carvyl acetate |

| Osmanthus fragrans | Sweet Olive | Oleaceae | Geraniol, Linalool, l-Carvyl acetate |

Enzymatic Pathways Leading to Carvyl Acetate Formation

The final step in the biosynthesis of l-carvyl acetate is an esterification reaction catalyzed by a specific class of enzymes. This biochemical transformation involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of l-carveol. The reaction is mediated by an alcohol acetyltransferase (AAT), a type of enzyme responsible for the formation of various acetate esters that contribute to the aroma and flavor of many fruits and flowers.

The specific enzymatic reaction is as follows: l-Carveol + Acetyl-CoA → l-Carvyl acetate + CoA

In this pathway, Acetyl-Coenzyme A (Acetyl-CoA) serves as the acyl donor. While the specific acetyltransferase responsible for carvyl acetate formation in plants like spearmint has not been fully isolated and characterized in all species, its mechanism is analogous to other well-documented plant AATs, such as the acetyl-CoA:benzyl (B1604629) alcohol acetyltransferase (BEAT) involved in benzyl acetate synthesis. researchgate.net The activity of this enzyme is a critical control point in determining the final concentration of l-carvyl acetate relative to its precursor, l-carveol, in the plant's essential oil.

Precursor Compounds and Metabolic Fluxes

The biosynthesis of l-carvyl acetate is deeply integrated within the broader terpenoid metabolic network in plants. Terpenoids are derived from five-carbon isoprenoid units, which are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govnih.gov Monoterpenes, including l-carvyl acetate, are predominantly synthesized via the MEP pathway located in the plastids of plant cells. nih.govfrontiersin.org

The key precursor compounds and the metabolic sequence are as follows:

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP): The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the fundamental C5 building blocks of all terpenoids: IPP and its isomer, DMAPP. nih.govnih.gov

Geranyl Diphosphate (GPP): One molecule of DMAPP and one molecule of IPP are condensed by the enzyme GPP synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. nih.govlibretexts.org

l-Limonene: GPP is then cyclized by the enzyme (-)-limonene (B1674923) synthase (LS) to form the monoterpene l-limonene. This is a critical stereodetermining step in the pathway. nih.gov

l-trans-Carveol: The l-limonene molecule undergoes hydroxylation at the C6 position, a reaction catalyzed by a cytochrome P450-dependent hydroxylase. This step converts l-limonene into l-trans-carveol, the immediate alcohol precursor for the final esterification. nih.gov

l-Carvyl acetate: Finally, as described previously, l-trans-carveol is acetylated to form l-carvyl acetate.

Metabolic flux analysis, particularly in related Mentha species, has shown that while the MEP pathway is the primary source of precursors for monoterpene synthesis (contributing approximately 87% of the carbon flux in peppermint), there can be a small but significant metabolic crosstalk where IPP from the cytosolic MVA pathway is transported into the plastids to contribute to monoterpene production. uni-halle.defrontiersin.org This indicates a degree of metabolic plasticity in the supply of precursors.

The following table summarizes the key precursors in the biosynthesis of l-Carvyl acetate.

| Precursor Compound | Chemical Class | Role in Pathway |

|---|---|---|

| Pyruvate & Glyceraldehyde-3-Phosphate | Primary Metabolites | Initial substrates for the MEP pathway |

| IPP & DMAPP | Isoprenoid Precursors (C5) | Universal C5 building blocks for terpenoids |

| Geranyl Diphosphate (GPP) | Acyclic Monoterpene Diphosphate (C10) | Direct precursor to all monoterpenes |

| l-Limonene | Cyclic Monoterpene Hydrocarbon | First cyclic intermediate |

| l-trans-Carveol | Monoterpenoid Alcohol | Direct precursor for acetylation |

| Acetyl-CoA | Acyl Carrier | Donor of the acetyl group |

Influence of Genetic and Environmental Factors on Chemotype Expression

The production and accumulation of l-carvyl acetate and its precursors are not static but are dynamically influenced by a combination of genetic predispositions and environmental conditions. scielo.sa.crscielo.sa.cr This interplay results in the expression of different chemotypes, which are chemically distinct populations within a single plant species.

Genetic Factors: The genetic makeup of a plant is the primary determinant of its essential oil profile. agrimaroc.com Different cultivars and genotypes of Mentha spicata, for example, have been developed that exhibit significant variations in the relative concentrations of carvone, carveol (B46549), and carvyl acetate. scielo.sa.crscielo.sa.cr This variation is due to differences in the expression levels and efficiencies of the biosynthetic enzymes involved in the pathway, such as limonene synthase, limonene-6-hydroxylase, and the final alcohol acetyltransferase.

Environmental Factors (Abiotic Stresses): A range of abiotic factors can significantly alter the metabolic flux towards l-carvyl acetate production. nih.gov

Soil Conditions and Fertilization: Nutrient availability plays a crucial role. Studies on Mentha spicata have shown that both conventional and organic fertilization can increase the yield of essential oils and the content of key compounds like carvone. scielo.sa.crscielo.sa.cr The specific type and amount of fertilizer can modulate the final chemical profile.

Climatic Conditions: Factors such as temperature, photoperiod, solar radiation, and rainfall have a profound impact on terpenoid biosynthesis. scielo.sa.crnih.gov For instance, heat stress has been shown to affect essential oil yield and chemical composition in Mentha species. nih.gov

Water Availability: Drought and water stress can trigger significant changes in the plant's secondary metabolism. nih.govnih.gov Plants may alter their production of volatile compounds, including monoterpenoids, as a defense or adaptive response to water deficit. mdpi.com

Altitude: The altitude at which a plant is grown can influence its phytochemical constituents due to associated changes in temperature, UV radiation, and atmospheric pressure. nih.gov

These factors collectively determine the final chemotype of the plant, leading to a wide diversity in the l-carvyl acetate content found in nature.

Stereospecificity in Natural Product Biosynthesis

The biosynthesis of l-carvyl acetate is a highly stereospecific process, resulting almost exclusively in the levorotatory (-) enantiomer. This stereochemical precision is a hallmark of enzyme-catalyzed reactions and is established early in the biosynthetic pathway.

The key step that dictates the final stereochemistry is the cyclization of the achiral precursor, geranyl diphosphate (GPP), into limonene. nih.gov The enzyme responsible, (-)-limonene synthase, binds GPP in a specific conformation within its active site. This precise folding and subsequent catalytic action ensure the formation of the (4S)-(-)-limonene enantiomer with very high fidelity (>99%). researchgate.netacs.org

Once the stereocenter in (-)-limonene is established, the subsequent enzymatic steps, including the hydroxylation to (-)-trans-carveol (B1215196) and the final acetylation to (-)-carvyl acetate, proceed while retaining this specific stereochemical configuration. nih.gov Research into the structure and function of limonene synthases has identified specific amino acid residues within the enzyme's active site that are critical determinants of stereoselectivity. researchgate.net By modifying just a few of these residues, researchers have been able to convert a (-)-limonene synthase into an enzyme that produces the opposite (+)-limonene enantiomer, highlighting the exquisite control that enzymes exert over molecular geometry. acs.orguq.edu.au This enzymatic control ensures that plants produce a single, specific enantiomer with a distinct biological activity and aroma profile.

Stereochemical Investigations of L Carvyl Acetate

Enantiomeric Forms and Diastereomers of Carvyl Acetate (B1210297)

Carvyl acetate exists in multiple stereoisomeric forms due to the presence of two chiral centers in its p-menthane (B155814) skeleton. This gives rise to enantiomers and diastereomers, each with unique spatial arrangements and properties.

(-)-Carvyl acetate

(-)-Carvyl acetate is a naturally occurring enantiomer known for its characteristic minty and fruity aroma. chemimpex.com It is a valuable ingredient in the fragrance and food industries, contributing to the sensory profile of perfumes, cosmetics, and various food products. chemimpex.com In research, it serves as a chiral building block in organic synthesis for the creation of more complex molecules. chemimpex.com The designation "(-)" indicates its levorotatory nature, meaning it rotates plane-polarized light to the left. It is often found as a mixture of cis and trans diastereomers. sigmaaldrich.comsigmaaldrich.com

cis-Carvyl acetate and trans-Carvyl acetate

The terms cis and trans refer to the relative orientation of the isopropenyl group and the acetate group on the cyclohexene (B86901) ring.

cis-Carvyl acetate : In the cis isomer, the isopropenyl and acetate groups are on the same side of the ring. nih.gov It is also referred to as (1R,5R)-rel-carvyl acetate in some contexts. nih.gov Different enantiomers of cis-carvyl acetate exist, such as (-)-cis-carvyl acetate and (+)-cis-carvyl acetate. nih.govnih.gov

trans-Carvyl acetate : In the trans isomer, these two groups are on opposite sides of the ring. nist.gov It is also known by synonyms like (E)-Carvyl acetate. nist.gov The specific enantiomer, (-)-trans-carvyl acetate, is also designated as (1S,5R)-carvyl acetate. nih.gov

The cis/trans isomerism significantly influences the physical and sensory properties of the molecule. Commercial carvyl acetate is often available as a mixture of these diastereomers. sigmaaldrich.comscientificlabs.com

Isomeric Relationships and Nomenclature (e.g., (1R,5R)-, (1R,5S)-, (1S,5R)-, (1S,5S)-)

The absolute configuration of the two chiral centers in carvyl acetate is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in four possible stereoisomers. The relationship between the common names and the systematic nomenclature is crucial for unambiguous identification.

| Common Name | Systematic Name (CIP Nomenclature) | Relationship |

| (-)-trans-Carvyl acetate | (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate | Enantiomer of (+)-trans-Carvyl acetate |

| (+)-trans-Carvyl acetate | (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate | Enantiomer of (-)-trans-Carvyl acetate |

| (-)-cis-Carvyl acetate | (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate | Enantiomer of (+)-cis-Carvyl acetate |

| (+)-cis-Carvyl acetate | (1S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate | Enantiomer of (-)-cis-Carvyl acetate |

Table 1: Isomeric Relationships and Nomenclature of Carvyl Acetate Stereoisomers. nih.govnih.govnih.govchemspider.com

The pairs ((1S,5R) and (1R,5S)) and ((1R,5R) and (1S,5S)) are enantiomers, while any other pairing represents diastereomers. For instance, (1S,5R)-carvyl acetate and (1R,5R)-carvyl acetate are diastereomers. ncats.io

Chiral Analysis Methodologies for l-Carvyl Acetate

The differentiation and quantification of l-carvyl acetate enantiomers and diastereomers are essential for quality control in the flavor and fragrance industry and for stereoselective synthesis. Various analytical techniques are employed for this purpose.

Enantiomeric Differentiation by 13C NMR Spectroscopy with Chiral Lanthanide Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, in the presence of chiral lanthanide shift reagents (CLSRs), is a powerful tool for enantiomeric differentiation. researchgate.net CLSRs are paramagnetic complexes that can form diastereomeric complexes with chiral substrates. bhu.ac.in This interaction induces shifts in the NMR signals of the substrate, and for enantiomers, this results in the splitting of signals, allowing for their distinction and quantification. researchgate.netnih.gov

For oxygenated p-menthane derivatives like carvyl acetate, ytterbium complexes such as Yb(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)ytterbium(III)) are effective CLSRs. researchgate.net The addition of the CLSR to a solution of racemic or enantioenriched carvyl acetate leads to the formation of transient diastereomeric adducts. This results in separate resonance signals for the corresponding carbon atoms of the two enantiomers in the 13C NMR spectrum. researchgate.net The magnitude of the lanthanide-induced shift (LIS) and the enantiomeric splitting depends on the proximity of the carbon atom to the binding site (the acetate group) and the specific stereochemistry of the molecule. researchgate.netnih.gov This technique has been successfully applied to determine the enantiomeric composition of various terpenes, including bornyl acetate. researchgate.net

Chromatographic Techniques for Chiral Separation

Chromatographic methods are widely used for the separation of chiral compounds, including the stereoisomers of carvyl acetate. chemistrydocs.com

Gas Chromatography (GC): Chiral gas chromatography is a primary technique for separating volatile enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral compounds in the flavor and fragrance field. unito.it These CSPs form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times and thus, separation. gcms.czunito.it

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for the separation of carvyl acetate enantiomers. mdpi.com Similar to GC, this technique utilizes a chiral stationary phase. For acidic compounds like prostaglandins, which share structural similarities with some terpene derivatives, reversed-phase columns with chiral selectors have proven effective. mdpi.com Another approach in HPLC is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. restek.com

These chromatographic techniques, often coupled with mass spectrometry (GC-MS or LC-MS), provide both qualitative and quantitative information about the stereoisomeric composition of l-carvyl acetate in complex mixtures like essential oils. sielc.comscielo.br

Stereochemical Influence on Biological Receptor Interactions

The three-dimensional structure of a molecule is a critical determinant of its biological activity, a principle that is fundamental to the field of chemical ecology. For chiral molecules like l-carvyl acetate, the specific spatial arrangement of atoms (stereochemistry) dictates how the molecule interacts with biological receptors, which are themselves chiral protein structures. In insects, these interactions primarily occur at olfactory receptors (ORs) located in the dendrites of olfactory sensory neurons, mediating the detection of volatile chemical cues that guide behaviors such as host location, mating, and oviposition. slu.se

Insect ORs are a unique class of ligand-gated ion channels, typically functioning as a heteromeric complex composed of a highly conserved co-receptor (Orco) and a variable, odorant-specific receptor (ORx) subunit. nih.govnih.govscienceopen.com The ORx subunit confers ligand specificity, forming a binding pocket that recognizes the precise size, shape, and chemical properties of an odorant molecule. scienceopen.commdpi.com The interaction between an odorant and its cognate receptor is highly specific, and this specificity extends to stereoisomers, where even minor differences in 3D structure can lead to significant changes in receptor activation. mdpi.com

While a specific olfactory receptor for l-carvyl acetate has not yet been definitively deorphanized, electrophysiological studies have confirmed that insects can detect this compound. Gas chromatography coupled with electroantennographic detection (GC-EAD)—a technique that measures the electrical response of an entire insect antenna to volatile compounds—has shown that l-carvyl acetate elicits responses in the olfactory systems of certain insects. For instance, in studies of the carrot fly (Psila rosae), a pest of apiaceous plants, l-carvyl acetate was tentatively identified among the compounds in host plant extracts that produced a distinct electrophysiological signal from the fly's antennae. nottingham.ac.uk This finding indicates the presence of olfactory receptors on the antenna of P. rosae that are tuned to recognize and bind to l-carvyl acetate.

The principle of stereochemical discrimination is well-established for the closely related monoterpenoid, carvone (B1668592). The two enantiomers, (S)-(+)-carvone (caraway scent) and (R)-(−)-carvone (spearmint scent), are perceived as distinct odors by humans, a difference attributed to their selective activation of different olfactory receptors. nih.gov This enantioselectivity is due to the specific fit of each isomer into a complementary chiral binding pocket within the receptor protein. nih.gov Similar stereospecificity is observed in insect receptors. For example, a single amino acid change in the OR3 receptor of the moth Ostrinia nubilalis was found to significantly alter its sensitivity to different geometric isomers of the pheromone tetradecenyl acetate, demonstrating how finely tuned these receptors are to molecular geometry. frontiersin.org

Given these principles, the interaction of l-carvyl acetate with an insect olfactory receptor is understood to be highly dependent on its specific stereochemical configuration. The spatial orientation of its acetate functional group relative to the chiral center and the isopropenyl group creates a unique molecular profile. A cognate receptor would possess a binding site with precisely positioned amino acid residues that form complementary interactions (e.g., hydrogen bonds, van der Waals forces) with the l-carvyl acetate molecule. Its enantiomer, d-carvyl acetate, would present a mirror-image shape that would not fit as effectively into the same binding pocket, resulting in a weaker response or no response at all.

Quantitative Structure-Activity Relationship (QSAR) studies further support the importance of molecular structure for the biological activity of monoterpenoids. iastate.edu These models show that the insecticidal toxicity of compounds, including l-carvyl acetate, correlates with specific electronic and steric properties, which are intrinsically linked to the molecule's interaction with a target receptor site. iastate.edu An increase in electron accessibility at key parts of the molecule can enhance binding affinity to a receptor, thereby increasing its biological effect. iastate.edu

The following tables present data on the observed biological activity of l-carvyl acetate and the characterization of insect olfactory receptors responsive to related monoterpenoid acetates, illustrating the types of receptor interactions involved.

Research Findings on Receptor Interactions

Table 1: Electrophysiological Detection of Carvyl Acetate in Insects

This table summarizes findings from studies where l-carvyl acetate was identified as an electrophysiologically active compound, indicating its detection by an insect's olfactory receptors.

| Insect Species | Method | Finding | Reference |

| Carrot Fly (Psila rosae) | GC-EAD | Carvyl acetate, tentatively identified in host plant extracts, elicited electrophysiological responses from the antennae. | nottingham.ac.uk |

Table 2: Examples of Deorphanized Insect Olfactory Receptors for Monoterpenoid Acetates

This table provides examples of specific insect olfactory receptors that have been functionally characterized and shown to respond to monoterpenoid acetates, demonstrating the molecular basis for the detection of this class of compounds. While a receptor for l-carvyl acetate is not listed, these examples serve as a proxy for the type of receptor that would be involved.

| Insect Species | Olfactory Receptor | Cognate Ligand | Key Finding | Reference |

| Fall Armyworm (Spodoptera frugiperda) | SfruOR23 | (Z)-3-Hexenyl-acetate | This receptor is highly expressed in females and mediates the electrophysiological and behavioral response to this key host-plant volatile. | researchgate.net |

| Pea Aphid (Acyrthosiphon pisum) | ApOR5 | Geranyl acetate | Structural studies of the ApOR5-Orco complex revealed the binding site for this monoterpenoid acetate, providing insight into the mechanism of ligand recognition and channel gating. | researchgate.net |

| European Corn Borer (Ostrinia nubilalis) | OnubOR3 | (E)-11-Tetradecenyl acetate | A single amino acid mutation altered the receptor's sensitivity to this pheromone component, highlighting the structural basis of stereospecificity. | frontiersin.org |

Chemical Synthesis and Derivatization of L Carvyl Acetate

Synthetic Routes for l-Carvyl Acetate (B1210297) Production

l-Carvyl acetate can be produced through several synthetic pathways, primarily involving the esterification of its corresponding alcohol, l-carveol, or through the chemical modification of abundant natural precursors like limonene (B3431351).

The most direct method for synthesizing l-Carvyl acetate is the esterification of l-carveol with an acetylating agent, typically acetic acid or its more reactive derivative, acetic anhydride (B1165640). This reaction is a classic example of Fischer-Speier esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

The general reaction is as follows: l-Carveol + Acetic Acid ⇌ l-Carvyl acetate + Water

To drive the equilibrium towards the product side, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is commonly employed. The reaction is often performed by heating the mixture of l-carveol, excess acetic acid, and the catalyst. The removal of water as it is formed, for instance by azeotropic distillation, can significantly increase the yield of the ester.

Alternatively, acetic anhydride is frequently used in place of acetic acid for a more rapid and often irreversible reaction. This method is particularly effective and can be carried out by boiling l-carveol with acetic anhydride and a base like sodium acetate or a tertiary amine like pyridine, which neutralizes the acetic acid byproduct fda.gov.

A study detailing the synthesis of a series of l-carvyl esters, including the acetate, employed p-toluenesulfonic acid as a catalyst in cyclohexane, with the mixture heated to azeotropic reflux to remove water and drive the reaction to completion.

l-Carvyl acetate can also be synthesized from l-limonene, an abundant and inexpensive monoterpene found in citrus oils. The formation involves the oxidation of the limonene molecule at one of its allylic positions. The allylic carbons (adjacent to the double bonds) are more susceptible to oxidation.

The key mechanistic step is the allylic oxidation of limonene. This process can be achieved using various oxidizing agents. The oxidation at the C6 position of the limonene ring leads to the formation of carveol (B46549). Once carveol is formed, it can be subsequently acetylated to carvyl acetate as described in the previous section. In some procedures, the reaction is carried out in acetic acid, which can act as both the solvent and the acetylating agent, potentially allowing for a one-pot synthesis from limonene.

Electrochemical oxidation represents another pathway. The electrooxidation of R-(+)-limonene on a platinum electrode in a medium of acetic acid has been shown to produce a variety of oxygenated derivatives, including both cis- and trans-carvyl acetate. In this process, acetates were the predominant products, indicating that the solvent (acetic acid) participates directly in the reaction following the initial oxidation of the limonene molecule at the electrode surface.

Catalysis is crucial for the efficient and selective synthesis of l-carvyl acetate. As mentioned, Brønsted acids like sulfuric acid and p-toluenesulfonic acid are standard catalysts for the esterification of l-carveol.

In the context of synthesis from limonene, transition metal catalysts are often employed to facilitate selective allylic oxidation. For instance, cobalt-based zeolitic imidazolate frameworks (ZIF-67(Co)) have been studied as efficient heterogeneous catalysts for the liquid-phase oxidation of limonene to carvone (B1668592) (the ketone corresponding to carveol) using an oxidant like t-butyl hydroperoxide nih.gov. While the target product in this study was carvone, the intermediate carveol is formed, which could be captured and acetylated. The choice of catalyst and reaction conditions is critical to favor the formation of carveol over other oxidation products like limonene oxide or perillyl alcohol chemimpex.com.

Enzymatic catalysis also presents a green and highly selective alternative. Biocatalytic allylic oxidation using enzymes such as cytochrome P450 monooxygenases can hydroxylate limonene specifically at the C6 position to yield carveol with high stereoselectivity beilstein-journals.org. The resulting l-carveol can then be easily converted to l-carvyl acetate through standard esterification procedures.

l-Carvyl Acetate as a Synthetic Building Block

Beyond its direct applications, the chemical structure of l-carvyl acetate, featuring an ester group, a chiral center, and two double bonds, makes it a valuable intermediate or starting material in organic synthesis.

l-Carvyl acetate can be converted into other carvyl esters through a process called transesterification . This reaction involves reacting l-carvyl acetate with another alcohol in the presence of an acid or base catalyst, leading to an exchange of the acetate group for a new alkoxy group. Similarly, reacting it with a different carboxylic acid can exchange the ester moiety. This allows for the synthesis of a wide range of carvyl esters with varied properties.

For example, the synthesis of novel l-carvyl esters with long-chain fatty acids (from C7 to C16) has been reported. While this study started from l-carveol, the principle demonstrates the creation of a family of related esters. These derivatives were investigated for their potential as transdermal penetration enhancers. The general procedure involved the acid-catalyzed esterification of l-carveol with various unbranched fatty acids.

The data below summarizes the synthesis of several novel l-carvyl esters.

| Carboxylic Acid Used | Resulting l-Carvyl Ester | Carbon Chain Length |

| Heptanoic Acid | l-Carvyl Heptanoate (B1214049) | C7 |

| Octanoic Acid | l-Carvyl Octanoate (B1194180) | C8 |

| Decanoic Acid | l-Carvyl Decanoate (B1226879) | C10 |

| Dodecanoic Acid | l-Carvyl Dodecanoate (B1226587) | C12 |

| Tetradecanoic Acid | l-Carvyl Tetradecanoate (B1227901) | C14 |

| Hexadecanoic Acid | l-Carvyl Hexadecanoate | C16 |

This table is generated based on the synthetic strategy for creating novel carvyl esters.

l-Carvyl acetate is recognized as a versatile chiral building block for the synthesis of more complex organic molecules chemimpex.comthegoodscentscompany.com. Its stereochemistry and functional groups can be exploited to construct architecturally challenging natural products and other target molecules. The acetate group can serve as a protecting group for the carveol hydroxyl function, which can be removed later in a synthetic sequence to allow for further reactions. The double bonds within the molecule offer multiple sites for chemical modification, such as epoxidation, dihydroxylation, or addition reactions.

While widely cited as a useful synthetic intermediate, specific examples of its incorporation into the total synthesis of complex natural products are not extensively detailed in readily available literature. However, its potential is clear. As a derivative of the p-menthane (B155814) skeleton, it provides a ready-made chiral scaffold that is common in many terpenes and other natural products. Chemists can leverage this pre-existing structure to significantly shorten synthetic routes to target molecules containing a similar framework, making it an attractive starting point for research in pharmaceuticals and agrochemicals chemimpex.comthegoodscentscompany.com.

Asymmetric Synthesis Utilizing Carvyl Acetate as a Chiral Precursor

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis, providing enantiomerically pure starting materials for the construction of complex chiral targets. l-Carvyl acetate, with its defined stereochemistry, presents itself as a potential chiral precursor. However, a comprehensive review of the scientific literature indicates that its application in this manner is not widely documented.

Despite its potential, l-carvyl acetate is more commonly utilized as a building block in organic synthesis for the creation of more complex molecules where its inherent chirality is transferred or preserved. chemimpex.com Its value is recognized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, it is explored in drug formulation to potentially enhance the delivery of active ingredients. chemimpex.com

The limited use of l-carvyl acetate as a chiral precursor for inducing asymmetry in other molecules may be attributed to the reactivity of its other functional groups. The presence of two double bonds and an ester group provides multiple sites for chemical transformation, which can complicate reactions intended to utilize its chiral center to direct the stereochemistry of a new chiral center. Synthetic strategies often focus on the modification of the existing functional groups of l-carvyl acetate rather than using it to induce chirality in a separate molecule.

Reactivity and Reaction Mechanisms Involving l-Carvyl Acetate

Allylic oxidation is a powerful transformation in organic synthesis that introduces an oxygen functional group at a position adjacent to a double bond. For a molecule like l-carvyl acetate, which contains two allylic positions, this reaction can lead to the formation of valuable derivatives. One of the most common reagents for this transformation is selenium dioxide (SeO₂).

The mechanism of allylic oxidation with selenium dioxide is proposed to proceed through an initial ene reaction, where the selenium dioxide adds to the alkene to form an allylic seleninic acid. This intermediate then undergoes a essentiapura.comresearchgate.net-sigmatropic rearrangement to yield a selenium (II) ester, which upon hydrolysis, gives the allylic alcohol. The reaction generally favors the formation of the (E)-alkene.

In the context of l-carvyl acetate, two potential sites for allylic oxidation exist: the methyl group attached to the double bond within the cyclohexene (B86901) ring and the methylene (B1212753) groups within the ring that are adjacent to the same double bond. The regioselectivity of selenium dioxide oxidations on substituted cyclohexenes is influenced by steric and electronic factors, but typically, the oxidation occurs at the most substituted end of the double bond.

Table 1: Potential Products of Allylic Oxidation of l-Carvyl Acetate with Selenium Dioxide

| Starting Material | Oxidizing Agent | Potential Product(s) | Regioselectivity |

| l-Carvyl acetate | Selenium dioxide (SeO₂) | Hydroxylated l-carvyl acetate derivatives | Oxidation is expected to favor the more substituted allylic position. |

Note: The exact product distribution would depend on specific reaction conditions.

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a versatile method for the formation of carbon-nitrogen bonds. This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate, with a nucleophile in the presence of a palladium catalyst. For l-carvyl acetate, this reaction offers a pathway to introduce nitrogen-containing functional groups.

The generally accepted mechanism involves the following key steps:

Oxidative Addition: A palladium(0) catalyst coordinates to the double bond of the allylic acetate and undergoes oxidative addition. This step results in the formation of a η³-allyl palladium(II) complex, with the acetate group leaving as a leaving group.

Nucleophilic Attack: The amine nucleophile then attacks the η³-allyl palladium(II) complex. This attack can occur at either of the two terminal carbons of the allyl system. The regioselectivity of this attack is influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl fragment.

Reductive Elimination: Following the nucleophilic attack, the product is formed through reductive elimination, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The stereochemistry of the reaction is often characterized by a net retention or inversion of configuration, depending on the specific mechanism and the nature of the nucleophile.

Table 2: Mechanistic Steps in the Palladium-Catalyzed Allylic Amination of l-Carvyl Acetate

| Step | Description | Intermediate(s) |

| 1. Oxidative Addition | The Pd(0) catalyst adds to the double bond of l-carvyl acetate, displacing the acetate group. | η³-allyl palladium(II) complex |

| 2. Nucleophilic Attack | An amine nucleophile attacks the allyl moiety of the palladium complex. | Amine-coordinated palladium complex |

| 3. Reductive Elimination | The C-N bond is formed, and the Pd(0) catalyst is regenerated. | Allylic amine product and Pd(0) |

The utilization of carbon dioxide (CO₂) as a C1 feedstock in organic synthesis is a growing area of research, driven by the desire for more sustainable chemical processes. One such application is the coupling of CO₂ with epoxides to form cyclic carbonates. While l-carvyl acetate itself does not directly react with CO₂, its epoxide derivative can undergo this transformation.

Research has shown that the coupling reaction of carbon dioxide with epoxides derived from renewable resources, including terpenes like carvyl acetate, can lead to the synthesis of novel bio-derived cyclic carbonates. acs.org This reaction is typically catalyzed by an efficient aluminum catalyst and can be performed under mild and solvent-free conditions. acs.org

The process involves the epoxidation of one of the double bonds in l-carvyl acetate, followed by the cycloaddition of CO₂ to the resulting epoxide. This reaction can exhibit excellent diastereoselectivity, in some cases yielding a single diastereoisomer as the major product. acs.org

Table 3: Synthesis of a Bio-derived Cyclic Carbonate from l-Carvyl Acetate

| Reaction Step | Reactants | Catalyst | Product |

| 1. Epoxidation | l-Carvyl acetate, oxidizing agent (e.g., m-CPBA) | N/A | Carvyl acetate epoxide |

| 2. CO₂ Cycloaddition | Carvyl acetate epoxide, Carbon Dioxide (CO₂) | Aluminum catalyst | Bio-derived cyclic carbonate |

The ester functional group in l-carvyl acetate exhibits characteristic reactivity in both acidic and basic media, primarily through hydrolysis.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (acetic acid) and alcohol (l-carveol). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Base-Promoted Hydrolysis (Saponification):

Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), l-carvyl acetate is hydrolyzed to form the carboxylate salt (sodium acetate) and the alcohol (l-carveol). This reaction, known as saponification, is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the alkoxide ion, which then deprotonates the newly formed carboxylic acid.

Table 4: Hydrolysis Products of l-Carvyl Acetate

| Condition | Reactants | Products |

| Acidic | l-Carvyl acetate, H₂O, H⁺ | Acetic acid, l-Carveol |

| Basic | l-Carvyl acetate, NaOH(aq) | Sodium acetate, l-Carveol |

Advanced Analytical Methodologies for L Carvyl Acetate

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone for the analysis of l-carvyl acetate (B1210297), enabling its separation from other components in a mixture and its subsequent quantification. The choice of chromatographic technique depends on the specific analytical goal, whether it is routine analysis, purity assessment, or the isolation of the pure compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

Gas chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common and powerful technique for the qualitative and quantitative analysis of volatile compounds like l-carvyl acetate in essential oils. iscientific.orgessentialoilsforhealing.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In the analysis of essential oils, non-polar columns (like those with methyl polysiloxane phases, e.g., DB-1 or HP-1) and polar columns (e.g., Carbowax®) are frequently used. iscientific.org The choice of column is crucial for resolving the complex mixture of terpenes and their derivatives. For instance, a polar Carbowax phase is often preferred for the analysis of peppermint oil to achieve complete separation of its critical components. thermofisher.com The retention time of l-carvyl acetate, along with its Kovats retention index, helps in its identification. nih.gov

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nist.gov This "fingerprint" allows for the confident identification of l-carvyl acetate, even in trace amounts. The hyphenation of these techniques provides both quantitative (from GC-FID) and qualitative (from GC-MS) data. iscientific.org

Table 1: GC Parameters for Essential Oil Analysis Containing l-Carvyl Acetate

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., HP-5, DB-5, Carbowax) |

| Column Dimensions | 25-30 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 220-250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Temperature Program | Ramped, e.g., 60°C to 240°C at 3-5 °C/min |

This table presents typical parameters and may vary depending on the specific essential oil and analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are valuable for the analysis of l-carvyl acetate, especially for purity assessment and for compounds that are not suitable for GC analysis due to low volatility or thermal instability. These techniques separate compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For l-carvyl acetate, reverse-phase (RP) HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.com UPLC, which utilizes smaller particle sizes in the column packing, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Preparative Chromatography for Compound Isolation

When a pure sample of l-carvyl acetate is required for further research or as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger quantities of a specific compound from a mixture.

Preparative Gas Chromatography (prep-GC) is particularly suited for isolating volatile compounds like l-carvyl acetate from essential oils. nveo.orgdergipark.org.tr In this method, a larger volume of the essential oil is injected onto a high-capacity GC column. As the separated components elute, the fraction corresponding to l-carvyl acetate is collected. Various distillation and extraction techniques, such as steam distillation or solvent-free microwave extraction, can be used to initially extract the essential oil from the plant material before preparative chromatography. iscientific.org

Spectroscopic Characterization of l-Carvyl Acetate and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of l-carvyl acetate and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination in organic chemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of l-carvyl acetate.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of each proton signal, its integration (the area under the peak, which is proportional to the number of protons), and the splitting pattern (due to spin-spin coupling with neighboring protons) all contribute to the structural assignment.

¹³C NMR (Carbon-13 NMR): This technique provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., whether it is part of an alkene, an ester, or an alkyl group). libretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for l-Carvyl Acetate

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| C=O (Ester) | 170 - 185 |

| C=C (Alkene) | 115 - 150 |

| RCH₂O | 50 - 65 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 30 |

Data based on typical chemical shift ranges for the functional groups present in l-carvyl acetate. Actual values may vary based on solvent and other experimental conditions. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

The IR spectrum of l-carvyl acetate will show characteristic absorption bands corresponding to its ester and alkene functional groups. nih.gov

Table 3: Characteristic IR Absorption Bands for l-Carvyl Acetate

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | ~1735 |

| Ester | C-O stretch | ~1240 |

| Alkene | C=C stretch | ~1645 |

| Alkene | =C-H stretch | ~3080 |

These are approximate values, and the exact position of the absorption bands can be influenced by the molecular structure and the sample's physical state. lumenlearning.comlibretexts.orgvscht.cz

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of l-Carvyl acetate. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of l-Carvyl acetate within complex mixtures, such as essential oils. The process involves the ionization of the molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of these ions, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Under electron ionization (EI), a hard ionization technique, l-Carvyl acetate undergoes extensive fragmentation. The molecular ion peak (M+), corresponding to the intact molecule, is often observed, albeit sometimes with low intensity. The fragmentation of the molecular ion is a consequence of the high energy imparted to the molecule, leading to the cleavage of specific bonds and characteristic neutral losses.

The fragmentation pattern of l-Carvyl acetate is influenced by the presence of the ester functional group and the cyclic terpene structure. The initial ionization typically involves the removal of an electron from one of the oxygen atoms of the ester group or from the double bonds within the cyclohexene (B86901) ring.

A significant fragmentation pathway involves the loss of the acetyl group. This can occur through the neutral loss of acetic acid (CH₃COOH), with a mass of 60 atomic mass units (amu), leading to a prominent ion at m/z 134. This ion corresponds to the carvone (B1668592) radical cation.

Another key fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) with a mass of 42 amu, resulting in an ion at m/z 152. This is a common fragmentation for acetate esters.

The terpene moiety of l-Carvyl acetate also directs the fragmentation. A characteristic fragmentation in cyclic terpenes is the Retro-Diels-Alder reaction. This process can lead to the cleavage of the cyclohexene ring, resulting in the formation of various smaller fragments.

Further fragmentation of the primary ions leads to a series of smaller, stable ions. The interpretation of these fragments provides valuable information about the different structural components of l-Carvyl acetate.

Detailed Research Findings and Data Tables

The mass spectrum of l-Carvyl acetate is characterized by several key fragment ions. The most prominent peaks and their proposed identities are detailed in the tables below. The relative intensity of these peaks can vary slightly depending on the specific instrumentation and analytical conditions.

Table 1: Prominent Fragment Ions in the Mass Spectrum of l-Carvyl Acetate

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Neutral Loss (amu) | Proposed Neutral Fragment |

| 194 | [C₁₂H₁₈O₂]⁺• (Molecular Ion) | - | - |

| 152 | [C₁₀H₁₆O]⁺• | 42 | CH₂=C=O (Ketene) |

| 134 | [C₁₀H₁₄]⁺• | 60 | CH₃COOH (Acetic Acid) |

| 119 | [C₉H₁₁]⁺ | 75 | C₂H₃O₂• |

| 109 | [C₈H₁₃]⁺ | 85 | C₃H₅O₂• |

| 93 | [C₇H₉]⁺ | 101 | C₄H₇O₂• |

| 84 | [C₆H₁₂]⁺• | 110 | C₄H₆O₂ |

| 68 | [C₅H₈]⁺• | 126 | C₆H₁₀O₂ |

| 43 | [CH₃CO]⁺ | 151 | C₁₀H₁₅O• |

Table 2: Interactive Data of Key Fragments and Their Relative Abundance

| m/z | Relative Abundance (%) |

| 43 | 100 |

| 84 | 85 |

| 119 | 70 |

| 109 | 60 |

| 152 | 50 |

| 93 | 45 |

| 68 | 40 |

| 134 | 35 |

| 194 | 10 |

The base peak in the mass spectrum of l-Carvyl acetate is typically observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). The presence of other significant peaks at m/z 84, 119, and 109 are characteristic of the fragmentation of the terpene ring structure. The interpretation of this complex fragmentation pattern is essential for the unequivocal identification of l-Carvyl acetate in analytical samples.

Mechanistic Studies of L Carvyl Acetate Biological Activities

Antimicrobial Activity Studies

The antimicrobial properties of l-carvyl acetate (B1210297) have been evaluated against a range of microorganisms, including pathogenic bacteria and fungi. These studies are crucial for understanding its potential as an antimicrobial agent.

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains (in vitro)

In vitro studies have demonstrated that l-carvyl acetate, often as a component of essential oils, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Essential oils containing l-carvyl acetate have shown efficacy against various bacterial strains. For instance, essential oils from Clinopodium sericeum, which contains trans-carvyl acetate, displayed antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with MIC values ranging from 50 to 200 µg/mL. acgpubs.orgresearchgate.net Similarly, the essential oil of Mentha spicata, containing carvyl acetate, has been shown to be effective against both Gram-positive and Gram-negative bacteria. jle.com The antibacterial action of terpene compounds like l-carvyl acetate is often attributed to their ability to disrupt the bacterial membrane's structure and function. scielo.org.mx

One study highlighted that trans-carvyl acetate plays a role in enhancing antibacterial activity. researchgate.net The antibacterial potential of essential oils from three varieties of Mentha x piperita f. citrata was demonstrated against Staphylococcus aureus (Gram-positive) and Escherichia coli and Salmonella enterica (Gram-negative). farmaciajournal.com

Table 1: In Vitro Antibacterial Activity of Essential Oils Containing l-Carvyl Acetate

| Bacterial Strain | Type | Essential Oil Source | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Clinopodium sericeum | 50-200 | acgpubs.orgresearchgate.net |

| Enterococcus faecalis | Gram-positive | Clinopodium sericeum | 50-200 | acgpubs.orgresearchgate.net |

| Klebsiella pneumoniae | Gram-negative | Clinopodium sericeum | 50-200 | acgpubs.orgresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Clinopodium sericeum | 50-200 | acgpubs.orgresearchgate.net |

| Escherichia coli | Gram-negative | Clinopodium sericeum | 50-200 | acgpubs.orgresearchgate.net |

| Staphylococcus aureus | Gram-positive | Mentha spicata | - | jle.com |

| Escherichia coli | Gram-negative | Mentha spicata | - | jle.com |

| Staphylococcus aureus | Gram-positive | Mentha x piperita f. citrata | - | farmaciajournal.com |

| Escherichia coli | Gram-negative | Mentha x piperita f. citrata | - | farmaciajournal.com |

| Salmonella enterica | Gram-negative | Mentha x piperita f. citrata | - | farmaciajournal.com |

Note: "-" indicates that a specific MIC value for the isolated compound was not provided in the cited source, but the essential oil showed activity.

Antifungal Activity Investigations (in vitro)

L-Carvyl acetate has also been investigated for its antifungal properties. The essential oil of Chenopodium ambrosioides, containing (Z)-carvyl acetate, demonstrated complete inhibition of the growth of eight postharvest deteriorating fungi at a concentration of 0.3%. researchgate.net These fungi included species of Aspergillus, Colletotrichum, and Fusarium. researchgate.net

Essential oils from Juniperus phoenicea and Salvia officinalis, which also contain trans-carvyl acetate, have exhibited antifungal activity against Aspergillus and Penicillium species. scielo.org.mx The antifungal activity of essential oils is often attributed to the presence of various terpenes and their derivatives. nih.gov

Table 2: In Vitro Antifungal Activity of Essential Oils Containing l-Carvyl Acetate

| Fungal Species | Essential Oil Source | Inhibition | Reference |

|---|---|---|---|

| Aspergillus flavus | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Aspergillus glaucus | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Aspergillus niger | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Aspergillus ochraceous | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Colletotrichum gloesporioides | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Colletotrichum musae | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Fusarium oxysporum | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Fusarium semitectum | Chenopodium ambrosioides | Complete at 0.3% | researchgate.net |

| Aspergillus species | Juniperus phoenicea / Salvia officinalis | 8-82% | scielo.org.mx |

| Penicillium species | Juniperus phoenicea / Salvia officinalis | 8-82% | scielo.org.mx |

Antibiofilm Properties

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some studies have suggested that components of essential oils, including carvyl acetate, may possess antibiofilm properties. For example, the essential oil of Lippia multiflora flowers, containing trans-carvyl acetate, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.net Similarly, essential oils from seven Eucalyptus species, some containing trans-carvyl acetate, were evaluated for their antibiofilm activity against pathogenic strains like Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com However, the essential oil of Achillea sintenisii, which contains trans-carvyl acetate, did not exhibit antibiofilm activity in one study. dergipark.org.tr

Proposed Mechanisms of Action on Microbial Systems

The antimicrobial activity of l-carvyl acetate is believed to stem from its ability to disrupt microbial cell integrity. The lipophilic nature of terpenes and their derivatives allows them to partition into the lipid bilayer of microbial cell membranes, increasing membrane fluidity and permeability. researchgate.net This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. researchgate.netnih.gov

Studies have correlated the presence of compounds like trans-carvyl acetate with the ability to disrupt the cell wall and cytoplasmic membrane of bacteria, leading to the leakage of cytoplasmic constituents. researchgate.netnih.gov This mechanism is not exclusive to bacteria; a similar mode of action is proposed for its antifungal effects, where it disrupts the fungal cell membrane. researchgate.net

Antioxidant Potential and Mechanisms (in vitro)

The antioxidant potential of l-carvyl acetate has been assessed through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay.

Table 3: In Vitro Antioxidant Activity of Essential Oils Containing l-Carvyl Acetate

| Assay | Essential Oil Source | Result | Reference |

|---|---|---|---|

| DPPH | Mentha spicata | IC50 of 13.3 ± 0.6 μg/ml | jle.com |

| DPPH | Mentha spicata | IC50 of 21.1 ± 7.17 μg/ml | researchgate.net |

| FRAP | Clinopodium sericeum | Activity observed | acgpubs.orgresearchgate.net |

| CUPRAC | Clinopodium sericeum | Activity observed | acgpubs.orgresearchgate.net |

| ABTS | Clinopodium sericeum | Activity observed | acgpubs.orgresearchgate.net |

| DPPH | Clinopodium sericeum | Activity observed | acgpubs.orgresearchgate.net |

Note: IC50 is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Antiproliferative Activity in Model Cell Lines (in vitro)

The antiproliferative activity of l-carvyl acetate, as a component of essential oils, has been investigated in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability and proliferation.

The essential oil of Clinopodium sericeum, which contains trans-carvyl acetate, has shown antiproliferative activity against human cancer cell lines, including T24 (bladder cancer), DU-145 (prostate cancer), and MCF-7 (breast cancer), with calculated IC50 values around 0.2 mg/mL. acgpubs.orgresearchgate.net It was noted that this antiproliferative action is likely unrelated to oxidative stress, suggesting other underlying mechanisms. acgpubs.orgresearchgate.net Similarly, the essential oil of Mentha spicata from the Algerian Saharan atlas, containing cis-carvyl acetate, demonstrated antiproliferative effects against T47D (breast ductal carcinoma), HCT-116 (colon cancer), and MCF-7 cell lines with LD50 values of 324, 279, and 975 μg/mL, respectively. springermedizin.de Other studies have also reported the cytotoxic activity of essential oils containing carvyl acetate against various cell lines. jle.combg.ac.rs

Table 4: In Vitro Antiproliferative Activity of Essential Oils Containing l-Carvyl Acetate

| Cell Line | Cancer Type | Essential Oil Source | IC50/LD50 (µg/mL) | Reference |

|---|---|---|---|---|

| T24 | Bladder Cancer | Clinopodium sericeum | ~200 | acgpubs.orgresearchgate.net |

| DU-145 | Prostate Cancer | Clinopodium sericeum | ~200 | acgpubs.orgresearchgate.net |

| MCF-7 | Breast Cancer | Clinopodium sericeum | ~200 | acgpubs.orgresearchgate.net |

| T47D | Breast Ductal Carcinoma | Mentha spicata | 324 | springermedizin.de |

| HCT-116 | Colon Cancer | Mentha spicata | 279 | springermedizin.de |

| MCF-7 | Breast Cancer | Mentha spicata | 975 | springermedizin.de |

| HeLa | Cervical Adenocarcinoma | Tanacetum vulgare | - | bg.ac.rs |

| KB | - | Mentha spicata | - | jle.com |

| HeLa | - | Mentha spicata | - | jle.com |

Note: IC50/LD50 represents the concentration that inhibits 50% of cell growth or is lethal to 50% of the cells. "-" indicates that a specific value was not provided in the cited source, but the essential oil showed activity.

Investigation of Pharmacological Effects in Model Organisms

L-Carvyl acetate has been identified as a constituent in herbal extracts exhibiting nematocidal properties against the model organism Caenorhabditis elegans. In broad screenings of various plant extracts, those containing carvyl acetate were associated with adverse effects on the nematodes. dukekunshan.edu.cn Specifically, research on extracts from Torenia sp. identified cis-Carvyl acetate as one of the compounds present. nih.gov These extracts were shown to cause reduced survival rates and larval arrest in C. elegans. nih.gov

The neurobiological effects of l-carvyl acetate have been investigated within the context of essential oil compositions. An essential oil derived from Cyperus conglomeratus, which contains cis-carvyl acetate (6.1%) as one of its main components, demonstrated notable anticonvulsant activity in animal models. nih.gov

Role as a Penetration Enhancer in in vitro Skin Permeation Studies

To explore their potential as safe and effective penetration enhancers, a series of l-carvyl esters were synthesized by combining l-carveol with saturated fatty acids of varying carbon chain lengths (C7-C16). nih.gov The synthesized esters included:

5-isopropenyl-2-methylcyclohex-2-en-1-yl heptanoate (B1214049) (C-HEP)

5-isopropenyl-2-methylcyclohex-2-en-1-yl octanoate (B1194180) (C-OCT)

5-isopropenyl-2-methylcyclohex-2-en-1-yl decanoate (B1226879) (C-DEC)

5-isopropenyl-2-methylcyclohex-2-en-1-yl dodecanoate (B1226587) (C-DOD)

5-isopropenyl-2-methylcyclohex-2-en-1-yl tetradecanoate (B1227901) (C-TET)

5-isopropenyl-2-methylcyclohex-2-en-1-yl palmitate (C-PAL) nih.gov

These esters were evaluated for their ability to enhance the transdermal delivery of the model drug 5-fluorouracil (B62378) (FU) in in vitro permeation experiments using rat skin. nih.govnih.gov The results showed that only the esters with intermediate chain lengths significantly promoted the skin permeation of FU compared to the control group. nih.gov Specifically, C-OCT (C8), C-DEC (C10), and C-DOD (C12) demonstrated a notable enhancement effect, while l-carveol itself and the other esters did not. nih.govnih.gov

Table 1: Permeation Enhancement of 5-Fluorouracil by l-Carvyl Esters

| Enhancer | Fatty Acid Chain Length | Enhancement Ratio (vs. Control) |

|---|---|---|

| C-OCT | C8 | 2.66 |

| C-DEC | C10 | 1.80 |

| C-DOD | C12 | 2.00 |

The mechanism by which l-carvyl esters enhance skin permeation is closely linked to their uptake into the stratum corneum (SC), the outermost layer of the skin. nih.gov The structure of these enhancers, featuring a polar head group (the cyclic l-carveol portion) and a hydrophobic lipid chain (the fatty acid portion), allows them to penetrate the SC and interact with its lipid domain. nih.govresearchgate.net

Research suggests that such enhancers increase the fluidity of the SC lipid bilayers, thereby facilitating drug permeation. nih.gov The amount of an enhancer that is taken up by the SC is a critical factor in determining its effectiveness. nih.govresearchgate.net Studies measuring the SC uptake of the l-carvyl ester series found a linear relationship between the uptake amount and the lipophilicity and carbon chain length of the esters. nih.gov This indicates that the physicochemical properties of the esters directly govern their ability to accumulate in the stratum corneum, which is a prerequisite for their enhancement activity. nih.gov

A clear structure-activity relationship was established for the l-carvyl esters, demonstrating that their permeation enhancement capability is highly dependent on the length of their fatty acid chain. nih.govnih.gov The relationship between the SC uptake of the enhancers and the resulting skin permeation enhancement of FU was found to be parabolic. nih.govresearchgate.net

This parabolic relationship signifies that there is an optimal range for the enhancer's properties. l-Carvyl esters with a moderate SC uptake, specifically those with chain lengths of C8 to C12 (C-OCT, C-DEC, and C-DOD), exhibited the greatest potential to enhance FU skin permeation. nih.govnih.govresearchgate.net Esters with shorter (C7) or longer (C14, C16) chains were less effective. nih.gov This finding suggests that the alkyl chain must be long enough to effectively disrupt the ordered lipid structure of the stratum corneum, but not so long that its lipophilicity becomes too high, which could hinder its partitioning from the vehicle into the skin or reduce its mobility within the SC. nih.gov The l-carvyl esters with a chain length of C8–C12 appear to strike the necessary balance for favorable interaction and permeation enhancement. nih.govresearchgate.net

Phytotoxicological Investigations

l-Carvyl acetate has been identified as a monoterpenoid with phytotoxic properties, capable of inhibiting plant germination and growth. Its mechanism of action is linked to its chemical structure, although it is generally less potent than other classes of monoterpenoids.

Research comparing the allelopathic activity of 47 monoterpenoids on Lactuca sativa (lettuce) seedlings demonstrated that (-)-carvyl acetate exhibits moderate phytotoxicity. nehu.ac.in In this study, (-)-carvyl acetate inhibited seed germination to 56.7% of the control and reduced subsequent seedling length to 39.6% of the control. nehu.ac.in Generally, oxygenated monoterpenes like acetates are considered less inhibitory than their corresponding alcohols. mdpi.comcapes.gov.br When the free hydroxyl group of an alcohol is converted to a carboxyl group to form an ester, the phytotoxic activity markedly decreases for both germination and seedling growth. nehu.ac.inmdpi.com

The phytotoxic mechanisms of monoterpenes are thought to involve several cellular disruptions. psu.edu These can include causing an accumulation of lipid globules within the cytoplasm and reducing the number of organelles like mitochondria. psu.eduekb.eg Such effects may stem from the inhibition of DNA synthesis or the disruption of mitochondrial and nuclear membranes. ekb.eg While the specific actions of l-carvyl acetate are not fully elucidated, its activity is consistent with the broader class of monoterpenoids that interfere with fundamental physiological and anatomical processes in plants. mdpi.comekb.eg A mixture containing (-)-carvyl acetate along with other oxygenic terpenoids like (-)-carveol, (+)-carvone, (-)-menthone, and (+)-cedrol has been shown to be effective in reducing the growth of paddy weeds such as Echinochloa crus-galli L. ecoagri.ac.cnresearchgate.net

**Table 1: Phytotoxic Effect of (-)-Carvyl Acetate on *Lactuca sativa***

| Parameter | % of Control | Inhibition (%) |

|---|---|---|

| Seed Germination | 56.7% | 43.3% |

| Seedling Length | 39.6% | 60.4% |

Data sourced from Vokou et al. (2003). The study used a 2.5 µl dose of (-)-carvyl acetate (a mixture of isomers) in a bioassay with Lactuca sativa. nehu.ac.in

Biochemical Roles and Cellular Processes

While specific mechanistic studies on l-carvyl acetate are limited, database annotations and research on related compounds suggest its involvement in fundamental cellular pathways.

Involvement in Lipid Metabolism Pathways

Metabolomic databases list carvyl acetate as being associated with lipid metabolism, fatty acid metabolism, and lipid transport processes. foodb.ca It is categorized as a lipid and lipid-like molecule. foodb.ca The ester linkage in l-carvyl acetate can be hydrolyzed by carboxylesterases, which are prevalent in hepatocytes, to yield carveol (B46549) and acetic acid. inchem.org The resulting acetic acid can serve as a substrate for lipogenesis. nih.gov

A study on an essential oil from Lippia alba, which contains trans-carvyl acetate as a minor component (0.1%), showed that the oil can regulate lipid mobilization and adipogenesis in adipocytes. mdpi.com The essential oil treatment led to a decrease in lipogenesis and lipolysis, suggesting an influence on lipid accumulation and adipocyte differentiation. mdpi.com However, as this was a complex mixture, the specific contribution of trans-carvyl acetate to these effects cannot be determined.

Olfactory Perception Mechanisms of l-Carvyl Acetate Enantiomers

The human olfactory system can distinguish between certain stereoisomers, a phenomenon that originates from the chiral nature of olfactory receptors. oup.comnih.gov The perception of l-carvyl acetate and its enantiomer is an example of this enantioselective interaction.

The ability to discriminate between enantiomers is substance-specific. oup.comnih.gov Studies have shown that humans, as well as nonhuman primates like squirrel monkeys and pigtail macaques, can significantly discriminate between the enantiomers of dihydrocarvyl acetate. nih.govpsu.edu This discrimination is based on differences in perceived odor quality rather than odor intensity. oup.comnih.gov Further tests measuring the chemesthetic potency and detection thresholds for dihydrocarvyl acetate enantiomers found no significant differences, reinforcing that the ability to tell them apart is a true olfactory phenomenon. nih.gov

The mechanism for this discrimination lies in the stereoselective interaction between the chiral odorant molecule and chiral olfactory receptors, which are proteins. oup.comoup.com An odorant molecule must fit into the binding pocket of a G-protein coupled receptor (GPCR) in the olfactory epithelium to elicit a signal. nih.govnih.gov Because these receptors are themselves chiral, they can interact differently with the two enantiomeric forms of a chiral odorant, leading to distinct neural signals that the brain interprets as different smells. oup.comoup.com

Analysis of structure-activity relationships for a series of chiral monoterpenoids suggests that the ability to discriminate between enantiomers is often associated with the combined presence of specific structural features, such as an isopropenyl group at the chiral center and an oxygen-containing group. nih.govoup.com The distinct three-dimensional arrangements of the atoms in l-carvyl acetate and its mirror image result in differential activation of olfactory receptor patterns, forming the basis of their unique perceived scents. nih.govunito.it

Future Directions in L Carvyl Acetate Research

Exploration of Novel Synthetic Pathways and Biocatalysis

The demand for enantiomerically pure l-carvyl acetate (B1210297), particularly for applications in the flavor, fragrance, and pharmaceutical industries, is driving research into more efficient and sustainable synthetic methodologies. chemimpex.comchemicalbook.com While traditional chemical synthesis routes exist, such as the esterification of l-carveol with acetic anhydride (B1165640), the focus is shifting towards biocatalysis and green chemistry principles. chemicalbook.comresearchgate.net

Biocatalysis, which utilizes enzymes for chemical transformations, offers significant advantages, including high stereoselectivity, milder reaction conditions, and reduced environmental impact compared to conventional chemical methods. researchgate.netacib.at Researchers are exploring the use of lipases to catalyze the esterification of carveol (B46549), with studies focusing on optimizing reaction parameters such as temperature, solvent, and enzyme source to maximize yield and purity. researchgate.net The use of supercritical carbon dioxide as a reaction medium is one such innovative approach being investigated to enhance reaction rates and simplify product separation. researchgate.net

Future work in this area will likely involve:

Enzyme Engineering: Modifying enzymes through directed evolution to enhance their stability, activity, and selectivity for l-carvyl acetate synthesis. researchgate.net